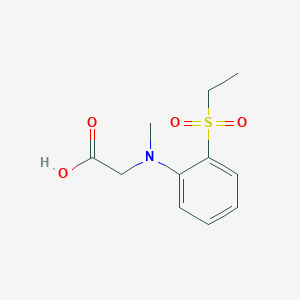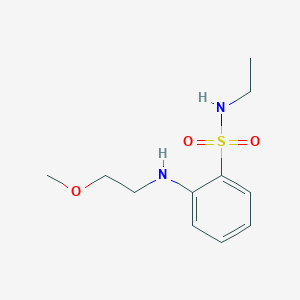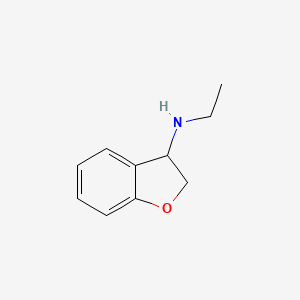
1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone, also known as AB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2012 and has since gained popularity as a recreational drug due to its potent psychoactive effects. However, this compound also has potential scientific research applications, particularly in the field of pharmacology and neuroscience.
Wirkmechanismus
1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone acts as a full agonist at the cannabinoid receptor CB1, which is primarily located in the central nervous system. This receptor plays a key role in regulating various physiological processes such as pain, appetite, and mood. By binding to CB1, this compound activates the receptor and produces its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. These effects include altered perception, mood, and cognition, as well as increased heart rate and blood pressure. Additionally, this compound has been associated with adverse effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone has several advantages for use in lab experiments. It is a potent and selective CB1 agonist, which allows for precise targeting of the receptor. It also has a long half-life, which makes it useful for studying the effects of chronic cannabinoid exposure. However, the psychoactive effects of this compound may make it difficult to conduct certain experiments, particularly those involving behavior.
Zukünftige Richtungen
There are several future directions for research on 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone. One potential area of study is its effects on the endocannabinoid system, which plays a crucial role in regulating various physiological processes. Additionally, further research is needed to determine the safety and efficacy of this compound in the treatment of various diseases. Finally, studies on the structure-activity relationship of this compound may lead to the development of new and more effective cannabinoid-based drugs.
Synthesemethoden
The synthesis of 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-(5-bromopentyl)-1H-indazole-3-carboxylic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone has been studied for its potential therapeutic effects in various diseases such as cancer, epilepsy, and chronic pain. In a study conducted on mice, this compound was found to have antitumor effects by inhibiting the growth of cancer cells. It also showed anticonvulsant properties in a study on rats, suggesting its potential use in the treatment of epilepsy. Furthermore, this compound has been shown to have analgesic effects, which may be useful in the management of chronic pain.
Eigenschaften
IUPAC Name |
1,3-dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(15-6-2-1-3-7-15)11-4-5-12-9-17-10-13(12)8-11/h4-5,8H,1-3,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBDYHXMFDGTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(COC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)

![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)

![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7542225.png)
![2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid](/img/structure/B7542241.png)
![2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7542256.png)

![2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)

![4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542292.png)
![5-(cyclopropanecarbonylamino)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-methylthiophene-2-carboxamide](/img/structure/B7542305.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B7542314.png)